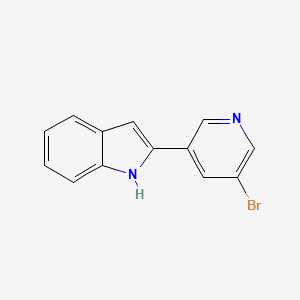

2-(5-bromopyridin-3-yl)-1H-indole

Description

The Prominence of Indole (B1671886) and Pyridine (B92270) Scaffolds in Modern Chemical Research

The indole and pyridine ring systems are cornerstones of modern medicinal and materials chemistry. Indole, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold found in numerous natural products and pharmaceuticals. smolecule.com It is a key component of the essential amino acid tryptophan and serves as a precursor to neurotransmitters like serotonin. The indole nucleus is present in a wide range of drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiviral agents.

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a versatile building block in drug discovery. The nitrogen atom in pyridine can participate in hydrogen bonding, enhancing the pharmacokinetic properties of drug candidates. Pyridine-containing compounds have demonstrated a broad spectrum of therapeutic applications, including as anticancer, antimalarial, and anti-Alzheimer's agents.

Structural Context of 2-(5-bromopyridin-3-yl)-1H-indole within Halogenated Heterocyclic Systems

This compound is a hybrid molecule that brings together the indole and pyridine scaffolds, further functionalized with a bromine atom. The presence of a halogen, in this case, bromine, significantly influences the electronic properties and potential reactivity of the molecule. Halogenated heterocycles are crucial intermediates in synthetic chemistry, allowing for further molecular modifications. The introduction of a halogen atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, bromination can enhance permeability across the blood-brain barrier and is important for the antimicrobial activity of certain compounds.

Hypothesized Research Trajectories for the Chemical Compound based on Structural Motifs

The unique structural combination of an indole, a pyridine, and a bromine atom in This compound suggests several promising avenues for future research. Given the established roles of indole and pyridine derivatives in pharmacology, this compound could be investigated for a range of biological activities.

For instance, indole-pyridine conjugates have been explored as potential bronchodilators. Furthermore, derivatives of 5-(pyridin-3-yl)-1H-indole have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. The bromo-substitution could also confer or enhance antimicrobial properties, as seen in other halogenated indole derivatives. Research into this compound could also explore its potential in materials science, where heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

While specific, detailed research findings on the synthesis and biological evaluation of This compound are not extensively available in the public domain, its structural components strongly suggest its potential as a valuable subject for further scientific investigation. The synthesis would likely involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a bromoindole derivative and a pyridineboronic acid, or vice versa.

Compound Data

| Property | Value |

| Molecular Formula | C13H9BrN2 |

| Molecular Weight | 273.13 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C3=CC(=CN=C3)Br |

| InChI Key | FSGHPNORMZCCST-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9BrN2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)-1H-indole |

InChI |

InChI=1S/C13H9BrN2/c14-11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,16H |

InChI Key |

FSGHPNORMZCCST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CN=C3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 5 Bromopyridin 3 Yl 1h Indole and Analogues

Strategic Retrosynthesis of the 2-(5-bromopyridin-3-yl)-1H-indole Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comleah4sci.comdeanfrancispress.com For this compound, the primary disconnection is at the C-C bond between the indole (B1671886) C2 position and the pyridine (B92270) C3 position. This leads to two key fragments: a 2-unsubstituted or 2-functionalized indole and a 3-substituted 5-bromopyridine.

Another key retrosynthetic disconnection involves breaking the bonds that form the indole ring itself. This approach often simplifies the synthesis to acyclic precursors that can be cyclized in the final steps. amazonaws.comyoutube.comyoutube.com This strategy allows for the independent synthesis and modification of the aniline (B41778) and the portion that will become the C2 and C3 of the indole ring, offering greater flexibility in analogue synthesis.

Modern Indole Annulation Techniques for the Core Structure

The formation of the indole core is a pivotal step in the synthesis of this compound. Modern organic chemistry offers several powerful methods for indole annulation.

Palladium-Catalyzed Coupling-Cyclization Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. rsc.orgyoutube.com The Larock indole synthesis is a prominent example, involving the palladium-catalyzed annulation of an alkyne with an o-haloaniline. acs.org This method can be adapted to synthesize 2-substituted indoles by carefully choosing the alkyne precursor. acs.org Similarly, Buchwald-Hartwig amination strategies can be employed to form the key C-N bond of the indole ring.

Another powerful palladium-catalyzed method is the direct C-H arylation of indoles. Research has shown that N-protected 3-haloindoles can undergo direct C2 arylation with (hetero)arenesulfonyl chlorides. nih.gov In this approach, iodo and chloro substituents at the C3 position act as temporary blocking groups, directing the arylation to the C2 position, followed by in situ dehalogenation. nih.gov However, with a 3-bromoindole derivative, the 2-aryl-3-bromoindole can be isolated without debromination, offering a handle for further functionalization. nih.gov

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2/dppf | KHCO3 | DMF | - | High | acs.org |

| Pd(OAc)2 | Li2CO3 | 1,4-dioxane | - | - | nih.gov |

Catalytic Cascade Reactions for Indole Formation

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. rsc.orgrsc.org A notable example is the palladium-catalyzed cascade reaction for the synthesis of 2-substituted indoles from o-nitrobenzyl cyanides and boronic acids. organic-chemistry.orgthieme-connect.com This method involves a cross-coupling reaction followed by an iron-promoted reduction of the nitro group, which triggers intramolecular cyclization to form the indole ring. organic-chemistry.orgthieme-connect.com This protocol demonstrates good functional group tolerance, including halides, making it suitable for the synthesis of precursors to this compound. organic-chemistry.orgthieme-connect.com Iridium-catalyzed C-H activation has also been developed for the synthesis of functionalized indoles through cascade reactions. nih.gov

| Catalyst | Co-catalyst | Reagents | Conditions | Reference |

| Pd(OAc)2 | Fe | o-nitrobenzyl cyanide, boronic acid | 90 °C, 24h then 2h | thieme-connect.com |

| Ir(III) complex | - | Indole, alkyne | - | nih.gov |

Metal-Free Synthetic Protocols for 2-Substituted Indoles

To circumvent the use of transition metals, various metal-free synthetic methods for indoles have been developed. researchgate.netacs.orgorganic-chemistry.org One such approach involves the dearomative nucleophilic addition to indoles using organic photoredox catalysts. mdpi.comsemanticscholar.org This method allows for the introduction of substituents at the 2-position of the indole ring under mild conditions. Another strategy is the C-H amination of N-Ts-2-alkenylanilines using an oxidant like DDQ, which provides a straightforward route to substituted indoles. acs.org Furthermore, a domino reaction of 2-fluorotoluenes with nitriles, mediated by a strong base, offers a transition-metal-free assembly of 2-aryl indoles. researchgate.net

| Method | Reagents | Conditions | Key Features | Reference |

| Organic Photoredox Catalysis | Phenanthrene, 1,4-dicyanobenzene | UV irradiation | Mild, transition-metal-free | mdpi.comsemanticscholar.org |

| C-H Amination | N-Ts-2-alkenylaniline, DDQ | - | Metal-free, broad scope | acs.org |

| Domino Reaction | 2-fluorotoluene, nitrile, LiN(SiMe3)2, CsF | - | One-step, transition-metal-free | researchgate.net |

Incorporation of the Bromopyridine Moiety

Once the indole core is established, or concurrently, the 5-bromopyridine unit must be incorporated. Chemoselective cross-coupling reactions are the methods of choice for this transformation.

Chemoselective Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds between aryl halides and arylboronic acids. mdpi.combeilstein-journals.orgresearchgate.netthieme-connect.com In the context of synthesizing this compound, this could involve the coupling of a 2-indolylboronic acid with 3,5-dibromopyridine (B18299) or, more commonly, the coupling of an indole derivative with a 5-bromopyridin-3-ylboronic acid. The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines can often be controlled, allowing for selective functionalization. beilstein-journals.orgresearchgate.netnih.gov For instance, the reaction of 2,4-dibromopyridine (B189624) typically occurs at the C2 position, but ligand control can be used to favor C4 coupling. researchgate.netnih.gov These principles can be extended to 3,5-dibromopyridine to achieve selective coupling at the C3 position. The reaction is generally tolerant of various functional groups and can be performed under mild conditions, which is advantageous when working with complex molecules like bromotryptophan derivatives. nih.gov

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool. wikipedia.org This reaction can be used to synthesize an indole precursor by coupling an o-haloaniline with a pyridine-containing alkyne, followed by a cyclization step. acs.orgnih.gov Alternatively, a 2-alkynylindole can be coupled with a bromopyridine derivative. The Sonogashira reaction has been successfully applied to the synthesis of various indole-containing compounds, including biologically active alkaloids. acs.orgresearchgate.net

Table of Cross-Coupling Reactions:

| Reaction | Coupling Partners | Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide & Arylboronic Acid | Pd catalyst (e.g., Pd(PPh3)4) | High functional group tolerance | mdpi.comthieme-connect.comnih.gov |

Direct Arylation and Heteroarylation Strategies

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, providing a straightforward route to biaryl and heteroaryl compounds. nih.gov For the synthesis of this compound, this strategy typically involves the coupling of an indole substrate with a functionalized pyridine derivative.

The most prominent cross-coupling reaction for this purpose is the Suzuki-Miyaura reaction. smolecule.com This palladium-catalyzed method involves the reaction of an indole, often activated as a boronic acid or ester, with a halogenated pyridine, or conversely, a halogenated indole with a pyridinylboronic acid. For instance, the coupling of indole-2-boronic acid with 3,5-dibromopyridine or 1H-indole with 5-bromopyridine-3-boronic acid can yield the target molecule. The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of numerous boronic acid precursors. claremont.edunih.goveurjchem.com

Another significant approach is the palladium-catalyzed direct C-H functionalization of the indole ring with a suitable aryl halide, such as 3,5-dibromopyridine. nih.gov This method circumvents the need to pre-functionalize the indole substrate, thus shortening the synthetic sequence. Research has shown that the direct arylation of NH-indoles can be highly regioselective for the C3 position using specific catalytic systems like Palladium(II) acetate/bis(diphenylphosphino)methane in water. nih.gov However, achieving C2 selectivity, as required for the title compound, often necessitates different conditions or protecting groups on the indole nitrogen. acs.org

Alternative strategies include the Stille coupling, which uses organotin reagents, and the Hiyama coupling, which employs organosilicon compounds. While effective, the toxicity of organotin reagents in Stille coupling has limited its application. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

| Method | Indole Substrate | Pyridine Substrate | Catalyst/Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Indole-2-boronic acid or 1H-Indole | 3,5-Dibromopyridine or 5-Bromopyridine-3-boronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | High yields, functional group tolerance, commercially available reagents. smolecule.com | Requires pre-functionalization of one coupling partner. |

| Direct C-H Arylation | 1H-Indole | 3,5-Dibromopyridine | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Atom-economical, avoids pre-functionalization of indole. nih.gov | Regioselectivity control (C2 vs. C3) can be challenging. rsc.org |

| Stille Coupling | 2-Stannyl-1H-indole | 3,5-Dibromopyridine | Pd catalyst | Effective for complex fragments. | Toxicity and removal of tin byproducts. |

| Hiyama Coupling | 2-(Trialkoxysilyl)-1H-indole | 3,5-Dibromopyridine | Pd catalyst, Fluoride source | Low toxicity of silicon reagents. | Can require harsh activation conditions. |

Synthesis of Precursor 5-bromopyridin-3-yl Building Blocks

The successful synthesis of this compound via cross-coupling methods heavily relies on the availability of functionalized pyridine precursors. The most common and versatile precursor is 5-bromopyridine-3-boronic acid and its corresponding esters (e.g., pinacol (B44631) ester). sigmaaldrich.comsigmaaldrich.com

The synthesis of pyridinylboronic acids can be achieved through several routes. arkat-usa.org A primary method is the halogen-metal exchange of a dihalopyridine, such as 3,5-dibromopyridine, followed by borylation. arkat-usa.org This process involves treating 3,5-dibromopyridine with a strong base like n-butyllithium or a Grignard reagent at low temperatures to selectively replace one bromine atom with a metal. The resulting organometallic intermediate is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the desired boronic acid. arkat-usa.org The regioselectivity of the metal-halogen exchange is a critical factor in this synthesis.

Another approach is the palladium-catalyzed cross-coupling of a dihalopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron. This method, known as the Miyaura borylation, offers a direct route to boronic esters under milder conditions than traditional organolithium-based methods.

| Starting Material | Method | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 3,5-Dibromopyridine | Halogen-Metal Exchange/Borylation | 1. n-BuLi or i-PrMgCl 2. B(OR)₃ 3. H₃O⁺ | 5-Bromopyridine-3-boronic acid | arkat-usa.org |

| 3,5-Dibromopyridine | Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, Base | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | arkat-usa.org |

Regioselective and Stereoselective Control in Synthesis

For the synthesis of this compound, achieving regioselectivity at the C2 position of the indole ring is a paramount challenge. The indole nucleus has multiple reactive sites, with the C3 position being inherently more nucleophilic and thus more reactive in many electrophilic substitution and some metal-catalyzed reactions. rsc.org

Several strategies have been developed to control the regioselectivity of indole arylation. acs.orgrsc.org

Protecting Groups: The installation of a directing or protecting group on the indole nitrogen (N1) can sterically hinder the C7 position and electronically influence the reactivity of the C2 and C3 positions. Large protecting groups can favor C3 functionalization, while others can be used to direct reactions to other positions. acs.org

Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. For example, some palladium-catalyzed reactions show a preference for C3 arylation in polar aprotic solvents, while C2 arylation can be favored under different conditions, sometimes involving non-polar solvents or specific additive systems. rsc.org

Catalyst and Ligand System: The nature of the catalyst and ligands is crucial. Bulky ligands on the metal center can dictate the site of reaction through steric interactions with the indole substrate.

Directed C-H Activation: A removable directing group can be installed at a specific position (e.g., C3) to force the arylation to occur at an adjacent site, such as C2 or C4. nih.gov For C2 arylation, a common strategy involves the C-H activation of N-protected indoles.

In the context of the title compound, a direct C2-arylation of 1H-indole with a 5-bromopyridin-3-yl halide would require conditions that override the natural C3 reactivity. Alternatively, a Suzuki coupling using indole-2-boronic acid provides unambiguous regiocontrol. Stereoselectivity is not a factor in the synthesis of the achiral target molecule itself, but it becomes critical when synthesizing chiral analogues or derivatives.

Sustainable and Scalable Synthetic Pathways for the Chemical Compound

The principles of green chemistry are increasingly important in pharmaceutical and chemical manufacturing. Developing sustainable and scalable routes to this compound involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govacs.org

Key approaches to sustainable synthesis include:

Aqueous Media: Performing cross-coupling reactions in water can reduce the reliance on volatile organic compounds (VOCs). nih.gov Palladium-catalyzed C-H functionalization of indoles has been successfully demonstrated in water, which can simplify product isolation and reduce environmental impact. nih.gov

Catalyst-Free Methods: Some multicomponent reactions (MCRs) for the synthesis of functionalized indoles can proceed without a metal catalyst, often under thermal conditions in green solvents like ethanol. acs.orgacs.orgrsc.org These one-pot procedures are highly atom-economical and reduce the number of synthetic steps and purification stages.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions can significantly reduce or eliminate the need for solvents. nih.gov Mechanochemical C-H arylation of indoles using 3d transition metals has been reported as a sustainable alternative to traditional solution-phase synthesis. nih.gov

Scalability: For industrial production, scalability is essential. Synthetic routes that are amenable to large-scale synthesis are characterized by their robustness, use of inexpensive and safe reagents, and simple purification procedures. mdpi.comresearchgate.net Two-step, one-pot protocols and the development of de novo indole syntheses from simple starting materials are promising strategies for scalable production. rsc.orgmdpi.com For example, a scalable synthesis could involve an Ugi four-component reaction followed by an acid-catalyzed cyclization to build the indole core, which is then functionalized. rsc.orgresearchgate.net

Applying these principles to the synthesis of this compound could involve a one-pot, multicomponent reaction to assemble the core structure or developing a robust, aqueous Suzuki-Miyaura coupling that can be performed on a large scale with catalyst recycling.

Chemical Reactivity and Derivatization Studies of 2 5 Bromopyridin 3 Yl 1h Indole

Functionalization of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for functionalization. Its reactivity is characterized by the presence of a lone pair of electrons and an acidic proton, allowing for both alkylation/arylation and the introduction of various functional groups.

The N-alkylation of indoles is a fundamental transformation used to introduce a variety of alkyl substituents. This reaction typically proceeds via the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for this purpose include potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgrsc.org For instance, the potassium salts of indole have been shown to react efficiently with alkyl iodides and benzyl (B1604629) bromide in DMSO to yield N-alkylated products in high yields. rsc.org The use of ionic liquids has also been reported as a convenient medium for the N-alkylation of various N-acidic heterocycles, including indole. organic-chemistry.org

N-arylation introduces an aryl group onto the indole nitrogen, a transformation typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. However, direct C-arylation of free (NH)-indoles can be challenging, often requiring specific catalytic systems to avoid competing C-arylation or lack of reactivity. pitt.edu

Table 1: Representative Conditions for N-Alkylation of Indole Scaffolds

| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Alkyl Halide (e.g., R-I, R-Br) | KOH | Ionic Liquid | Room Temp. | High | organic-chemistry.org |

| Propargyl Bromide | NaH | DMF | Not Specified | 75% | nih.gov |

| Alkyl Halide (e.g., R-I, R-Br) | K₂CO₃ | Acetonitrile | 45 °C | Moderate to High | nih.gov |

| Benzyl Bromide | Potassium Salt | DMSO | Not Specified | High | rsc.org |

The electronic properties of the indole ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the N1 position. EWGs, such as sulfonyl or acyl groups, are readily introduced by reacting the indole with the corresponding sulfonyl chloride or acid chloride, usually in the presence of a base. These groups decrease the electron density of the indole ring system and can alter the regioselectivity of subsequent reactions. Conversely, certain alkyl groups can act as EDGs, increasing the ring's electron density. The choice of substituent allows for fine-tuning of the molecule's steric and electronic profile.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System (C3, C4, C6, C7)

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The site of substitution is dictated by the electronic properties of the ring and the reaction conditions.

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. nih.govresearchgate.net This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate). However, under strongly acidic conditions, the C3 position can be protonated. nih.gov This protonation deactivates the C3 position towards further electrophilic attack and can direct incoming electrophiles to other positions on the carbocyclic part of the indole ring, such as C5. nih.gov For 2-aryl-1H-indoles, electrophilic attack at C5 is observed under such conditions. nih.gov

While electrophilic substitution is dominant, nucleophilic aromatic substitution on the indole ring is generally less favorable unless activated by strong electron-withdrawing groups.

Transformation of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a key functional handle that enables a wide array of synthetic transformations. This allows for the construction of more complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new bonds with high efficiency and selectivity. nih.gov

C-C Coupling: Suzuki-Miyaura coupling, which pairs the bromopyridine moiety with a boronic acid or ester, is a widely used method for forming new carbon-carbon bonds. uzh.ch Conditions typically involve a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. smolecule.com Heck, Stille, and Sonogashira couplings are also valuable methods for C-C bond formation, reacting the aryl bromide with alkenes, organostannanes, and terminal alkynes, respectively. nih.gov

C-N, C-O, and C-S Coupling: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromopyridine with amines. Analogous methods exist for the formation of C-O and C-S bonds by coupling with alcohols, phenols, or thiols.

These reactions significantly expand the chemical space accessible from the 2-(5-bromopyridin-3-yl)-1H-indole core.

Table 2: Examples of Transition-Metal-Catalyzed Cross-Coupling on Bromo-Heterocycles

| Coupling Type | Reactants | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ / MeCN | Aryl-substituted heterocycle | uzh.ch |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Alkynyl-substituted heterocycle | nih.gov |

| Heck | Alkene | Palladium catalyst | Base / Solvent | Alkenyl-substituted heterocycle | nih.gov |

| Stille | Organostannane | Palladium catalyst | Not specified | Aryl/Alkyl-substituted heterocycle | nih.gov |

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation typically involves reacting the aryl bromide with a strong base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. wikipedia.orgprinceton.edu The reaction proceeds rapidly to replace the bromine atom with a metal, most commonly lithium.

The resulting organometallic intermediate is a potent nucleophile and can be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups. nih.gov An alternative to organolithium reagents is the use of magnesium-based reagents, like isopropylmagnesium chloride (i-PrMgCl), which can sometimes offer better functional group tolerance. nih.gov This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a versatile route for the derivatization of the pyridine ring that is complementary to transition-metal-catalyzed methods.

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound is a key center for chemical reactivity. Its lone pair of electrons imparts nucleophilic and basic properties, making it susceptible to a variety of chemical transformations.

One of the most fundamental reactions involving the pyridine nitrogen is N-alkylation . This reaction typically proceeds by treating the parent compound with an alkyl halide, leading to the formation of a pyridinium (B92312) salt. The reactivity in these reactions can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the use of more reactive alkylating agents like methyl iodide or benzyl bromide would be expected to readily form the corresponding N-methyl or N-benzyl pyridinium salts. While specific studies on this compound are not extensively documented in the literature, the general reactivity of pyridines suggests that such reactions are feasible. nih.govfabad.org.tr The quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and activating it towards nucleophilic attack.

Another important aspect of the pyridine nitrogen's reactivity is N-oxidation . Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the pyridine nitrogen to an N-oxide. This transformation is significant as it can modulate the reactivity of the pyridine ring in subsequent reactions. The resulting N-oxide can facilitate electrophilic substitution at the positions ortho and para to the nitrogen, although the presence of the bromine atom and the bulky indole group may introduce steric hindrance and electronic effects that direct substitution to specific positions. smolecule.com

The basicity of the pyridine nitrogen also allows for the formation of coordination complexes with various metal ions. The lone pair on the nitrogen can donate to a metal center, forming stable complexes. This property is often exploited in catalysis and materials science. The specific coordination chemistry of this compound would depend on the nature of the metal and the ligands already present on the metal center.

| Reaction Type | Reagent/Conditions | Expected Product | Significance |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyridinium salt | Alters electronic properties, precursor for further reactions. |

| N-Oxidation | m-CPBA or H₂O₂ | Pyridine N-oxide | Modulates ring reactivity for subsequent substitutions. smolecule.com |

| Coordination | Metal salt (e.g., PdCl₂) | Metal-N complex | Applications in catalysis and material science. |

Exploration of Unique Reactivity Patterns in the Chemical Compound due to the Indole-Pyridine Linkage

The direct linkage between the electron-rich indole ring and the electron-deficient pyridine ring in this compound gives rise to unique reactivity patterns that are not simply the sum of the individual heterocycles' reactivities. The electronic communication between these two aromatic systems can influence the regioselectivity and feasibility of various chemical transformations.

The indole moiety, being electron-rich, can act as an activating group, influencing the reactivity of the attached pyridine ring. This electronic push from the indole can partially mitigate the inherent electron deficiency of the pyridine ring, potentially affecting the rates and outcomes of electrophilic substitution reactions on the pyridine ring. Conversely, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the indole ring, making it less susceptible to electrophilic attack than unsubstituted indole.

The presence of the bromine atom at the 5-position of the pyridine ring is a key functional handle for cross-coupling reactions . smolecule.com Palladium-catalyzed reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents at this position. The efficiency and outcome of these reactions can be subtly influenced by the electronic nature of the indole substituent at the 2-position.

Computational and Theoretical Chemistry Investigations of 2 5 Bromopyridin 3 Yl 1h Indole

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of a molecule, governing its stability, reactivity, and intermolecular interactions. For 2-(5-bromopyridin-3-yl)-1H-indole, these analyses reveal a complex interplay of its constituent indole (B1671886) and bromopyridine rings.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netvulcanchem.com The energy and distribution of these orbitals indicate a molecule's propensity to act as an electron donor (nucleophile) or acceptor (electrophile). vulcanchem.com

For this compound, the HOMO is predominantly localized on the electron-rich indole ring, suggesting this moiety is the primary site for electrophilic attack. Conversely, the LUMO is largely centered on the electron-deficient pyridine (B92270) ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally correlates with higher stability and lower reactivity. ijrar.org

Table 1: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Specific energy values for this compound are not available in the public domain and would require dedicated quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform and can be visualized using electrostatic potential (ESP) maps. These maps illustrate regions of positive and negative electrostatic potential, providing a guide to intermolecular interactions and reactive sites. researchgate.net

In the case of this compound, the ESP map would be expected to show a negative potential (electron-rich) region around the nitrogen atom of the indole ring and the bromine atom, making them potential sites for hydrogen bonding or other electrophilic interactions. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, rendering it a likely hydrogen bond donor. The pyridine nitrogen also contributes to the electrostatic landscape, influencing the molecule's interaction with biological targets.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are crucial determinants of its biological activity. Conformational analysis explores the different spatial arrangements of atoms and the energies associated with them.

Energy Minimization and Conformational Landscape Mapping

Computational methods can be employed to identify the most stable conformation (the global minimum) and other low-energy conformers of a molecule. malariaworld.org For this compound, the primary degree of rotational freedom is the torsion angle between the indole and pyridine rings.

Energy minimization calculations would likely reveal that a near-planar conformation is energetically favorable, maximizing π-orbital overlap between the two aromatic systems. However, steric hindrance between the hydrogen atoms on the adjacent rings could lead to a slightly twisted global minimum. A detailed conformational landscape map would illustrate the energy barriers between different conformers.

Hydrogen Bonding and Halogen Bonding Interactions

Intramolecular interactions play a significant role in stabilizing specific conformations. In this compound, the potential for both hydrogen and halogen bonding exists.

An intramolecular hydrogen bond could potentially form between the N-H of the indole and the nitrogen of the pyridine ring, although this would require a significant distortion from a low-energy planar conformation. More likely are intermolecular hydrogen bonds in the solid state or in solution.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org The bromine atom in this compound could participate in halogen bonding with a nucleophilic atom, influencing crystal packing and interactions with biological macromolecules. acs.org

In Silico Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, Mass Spectrometry Fragmentation Patterns)

Computational chemistry can predict the spectroscopic properties of a molecule, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the aromatic protons and carbons of both the indole and pyridine rings would exhibit distinct signals. The proton on the indole nitrogen would likely appear as a broad singlet.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. acs.org Calculated IR spectra can help assign experimental peaks to specific bond stretches and bends. Key predicted vibrations for this molecule would include the N-H stretch of the indole, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the rings. vulcanchem.com

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using time-dependent density functional theory (TD-DFT). nih.gov The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions associated with the conjugated aromatic system. researchgate.net

Mass Spectrometry (MS) Fragmentation Patterns: In silico fragmentation tools can predict how a molecule will break apart in a mass spectrometer. rsc.org For this compound, fragmentation would likely involve cleavage of the bond between the indole and pyridine rings, as well as loss of the bromine atom.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic signals for indole and pyridine protons; broad N-H signal. |

| ¹³C NMR | Distinct signals for all carbon atoms in the aromatic systems. |

| IR | N-H stretch, aromatic C-H stretches, C=C and C=N ring stretches. |

| UV-Vis | π-π* transitions characteristic of the conjugated aromatic system. |

| MS | Fragmentation at the indole-pyridine linkage and loss of bromine. |

Specific predicted values are not available and would necessitate dedicated computational studies.

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of this compound, a heteroaromatic compound, can be achieved through various synthetic routes, with palladium-catalyzed cross-coupling reactions being among the most efficient. The Suzuki-Miyaura coupling, in particular, is a versatile method for forming the carbon-carbon bond between the indole and pyridine rings. rsc.orgnih.govyoutube.comacs.org Computational chemistry, especially Density Functional Theory (DFT), plays a crucial role in unraveling the intricate mechanisms of these reactions. rsc.orgmdpi.com

A general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com Computational studies on similar aryl-aryl couplings provide a framework for understanding the synthesis of this compound.

The Catalytic Cycle:

Oxidative Addition: The catalytic cycle typically begins with a Pd(0) complex, often stabilized by phosphine (B1218219) ligands. This complex undergoes oxidative addition to an aryl halide, in this case, likely a bromo- or iodo-substituted indole or pyridine. DFT calculations can model the transition state of this step, determining its energy barrier and providing insights into the reaction kinetics. nih.gov

Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation. In the Suzuki-Miyaura reaction, an organoboron compound, such as a boronic acid or ester, transfers its organic group to the palladium center. rsc.orgyoutube.com This step often requires the presence of a base. youtube.com Computational models can investigate the structure of the intermediates and the transition state of the transmetalation, helping to understand the role of the base and the nature of the boron-containing species. rsc.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. youtube.comyoutube.com DFT calculations can determine the energetics of this step, which is often the product-forming and irreversible stage of the cycle. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for a Suzuki-Miyaura Reaction

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0)L2 + Aryl-Br | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Aryl-Pd(II)-Br(L2) | -5.1 |

| 4 | Transmetalation TS | +12.5 |

| 5 | Aryl-Pd(II)-Aryl'(L2) | -10.8 |

| 6 | Reductive Elimination TS | +8.3 |

| 7 | Product + Pd(0)L2 | -25.7 |

This table represents a hypothetical energy profile for a generic Suzuki-Miyaura cross-coupling reaction and is for illustrative purposes only. The values are not specific to the synthesis of this compound.

Ligand-Based and Structure-Based Computational Design of Derivatives

Computational methods are pivotal in the rational design of novel molecules with potential therapeutic applications. For this compound, both ligand-based and structure-based approaches can be employed to design derivatives with enhanced biological activity.

Ligand-Based Design:

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Virtual Screening: One common technique is ligand-based virtual screening (LBVS). nih.govchapman.edu In this process, a database of compounds is computationally screened to identify molecules that are structurally similar to a known active ligand. For instance, if this compound were found to have a desirable biological activity, its structure could be used as a template to search for other compounds with similar features, such as the indole and pyridine rings, and the bromine substituent.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. While no specific QSAR studies on this compound are published, research on related indole derivatives has shown the importance of substituents on the indole ring for their biological effects. nih.gov

Structure-Based Design:

When the 3D structure of a biological target, such as an enzyme or receptor, is available, structure-based design methods can be employed. These techniques involve analyzing the binding site of the target and designing molecules that can fit snugly and interact favorably with it.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govacs.orgresearchgate.net For example, if this compound were to be investigated as an inhibitor of a particular kinase, docking studies could be performed to predict its binding mode within the ATP-binding pocket of the enzyme. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The results can then guide the design of derivatives with improved binding. Studies on related indole and pyridine derivatives have successfully used molecular docking to predict binding affinities and guide the synthesis of more potent inhibitors. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives of this compound against a Kinase Target

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | - | -8.5 | Leu244, Val292, Ala312 |

| Derivative 1 | Replacement of Br with Cl | -8.2 | Leu244, Val292, Ala312 |

| Derivative 2 | Addition of a hydroxyl group to the indole | -9.1 | Leu244, Val292, Ala312, Asp381 (H-bond) |

| Derivative 3 | Methylation of the indole nitrogen | -8.7 | Leu244, Val292, Ala312 |

This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies and does not reflect actual experimental or computational results for this compound.

De Novo Design: De novo design algorithms can build novel molecular structures from scratch within the binding site of a target protein. nih.gov These methods can generate a diverse range of potential ligands that are complementary in shape and chemical properties to the binding pocket, offering innovative starting points for drug discovery.

Hypothesized Biological Target Interactions and Mechanistic Studies for the Chemical Compound

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery aimed at identifying novel molecular frameworks with improved potency, selectivity, or pharmacokinetic properties. These techniques are particularly relevant for a molecule like 2-(5-bromopyridin-3-yl)-1H-indole, which contains both a versatile indole (B1671886) core and a modifiable bromopyridine ring.

Scaffold Hopping: This strategy involves replacing the central molecular core (the indole scaffold) with a functionally equivalent but structurally distinct ring system. The goal is to explore new chemical space, overcome patent limitations, or improve drug-like properties. For the indole scaffold in this compound, several hops could be envisioned based on successful examples in medicinal chemistry. For instance, replacing the indole with an indazole ring has been used to develop dual inhibitors of MCL-1 and BCL-2, which are key regulators of apoptosis. rsc.org Other potential isosteric scaffolds include benzimidazole, azaindole, or thienopyrrole, which can mimic the hydrogen bonding and aromatic features of the parent indole. nih.gov

Bioisosteric Replacement: This approach focuses on substituting specific atoms or groups within the molecule with other fragments that have similar physical or chemical properties, leading to a modulation of biological activity.

On the Pyridine (B92270) Ring: The bromine atom at the 5-position of the pyridine ring is a prime candidate for bioisosteric replacement. Halogens like chlorine or fluorine could be substituted to fine-tune electronic properties and halogen-bonding capabilities. Replacing bromine with a methyl or trifluoromethyl group could alter steric bulk and lipophilicity, potentially impacting target binding and membrane permeability.

On the Indole Ring: The N-H group of the indole offers a site for interaction, typically as a hydrogen bond donor. It can be replaced with other groups or incorporated into a new ring system to alter its properties.

These strategies allow for the systematic exploration of chemical space around the parent molecule to optimize its interactions with biological targets.

| Modification Strategy | Original Fragment | Proposed Replacement | Rationale |

| Scaffold Hopping | Indole | Indazole | Mimics aromatic and hydrogen-bonding features; successfully used to create dual MCL-1/BCL-2 inhibitors. rsc.org |

| Indole | Benzimidazole | Retains a bicyclic aromatic system and hydrogen bond donor/acceptor sites. | |

| Indole | Azaindole | Introduces a nitrogen atom into the six-membered ring, altering electronic distribution and solubility. nih.gov | |

| Bioisosteric Replacement | Bromine (on pyridine) | Chlorine, Fluorine | Modulates halogen bond strength and electronic effects. |

| Bromine (on pyridine) | CF₃, CN | Introduces strong electron-withdrawing properties. | |

| Indole N-H | Indole N-CH₃ | Removes hydrogen bond donor capability, increases lipophilicity. |

In Vitro Assays for Molecular Target Engagement (e.g., Enzyme Assays, Receptor Binding)

Given the structural motifs present in this compound, several classes of biological targets can be hypothesized. Validating these hypotheses requires specific in vitro assays to measure direct molecular engagement.

Enzyme Inhibition Assays: Many indole derivatives are known enzyme inhibitors. nih.gov Potential targets for this compound could include protein kinases, which are often implicated in cancer and inflammatory diseases. A typical kinase assay would measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide, with inhibition quantified by a decrease in signal (e.g., luminescence or fluorescence). Other potential enzyme targets include α-glucosidase and α-amylase, for which structurally similar bromopyridine and indole-triazole derivatives have shown inhibitory activity. smolecule.com An assay for α-glucosidase would typically involve monitoring the cleavage of a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside.

Receptor Binding Assays: The indole scaffold is present in ligands for various G-protein coupled receptors (GPCRs). For example, substituted 1H-indole-2-carboxamides have been evaluated as allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.gov A receptor binding assay for this compound would involve incubating the compound with cell membranes expressing the target receptor in the presence of a known radiolabeled or fluorescent ligand. The ability of the compound to displace the labeled ligand would indicate binding affinity.

Protein-Protein Interaction (PPI) Inhibition Assays: Indole-based compounds have been developed to disrupt PPIs, such as the interaction between anti-apoptotic proteins (MCL-1, BCL-2) and pro-apoptotic partners. rsc.org Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) could be employed to test the ability of this compound to inhibit such interactions.

| Hypothesized Target Class | Specific Target Example | Suggested In Vitro Assay | Principle of Assay |

| Enzymes | Protein Kinases (e.g., PI3Kδ) | LanthaScreen™ Eu Kinase Binding Assay | Time-resolved fluorescence resonance energy transfer (TR-FRET) to measure binding affinity. |

| α-Glucosidase | p-NPG Substrate Assay | Colorimetric measurement of p-nitrophenol released from a substrate. smolecule.com | |

| MmpL3 (Mycobacterial Transporter) | Microplate AlamarBlue Assay (MABA) | Measures metabolic activity to assess bacterial growth inhibition. nih.gov | |

| Receptors | Cannabinoid Receptor 1 (CB1) | Radioligand Displacement Assay | Measures displacement of a known radiolabeled ligand from the receptor. nih.gov |

| Protein-Protein Interactions | MCL-1/BCL-2 | Fluorescence Polarization (FP) | Measures the disruption of binding between a fluorescently labeled peptide and the target protein. rsc.org |

Mechanisms of Action at the Cellular and Subcellular Levels

The engagement of this compound with a molecular target would be expected to trigger a cascade of events at the cellular level. Based on the activities of related compounds, several potential mechanisms of action can be postulated.

Induction of Apoptosis or Cell Cycle Arrest: If the compound targets proteins involved in cell survival or proliferation, such as PI3Kδ or BCL-2 family members, it could lead to antiproliferative effects in cancer cells. Inhibition of the PI3K/AKT pathway is known to cause G1 phase arrest in the cell cycle. nih.gov Inhibition of anti-apoptotic proteins like BCL-2 or MCL-1 can trigger the intrinsic apoptotic pathway. rsc.org These effects can be measured using techniques like flow cytometry for cell cycle analysis and western blotting for cleavage of caspase-3 and PARP.

Disruption of Microtubule Dynamics: Indole-based compounds have been identified as tubulin polymerization inhibitors, acting at the colchicine (B1669291) binding site. nih.govnih.gov This disruption of microtubule function leads to mitotic arrest and subsequent cell death. The effect on the cellular microtubule network can be visualized using immunofluorescence microscopy.

Induction of Methuosis: Some indole derivatives containing pyridinyl groups have been observed to induce a non-apoptotic form of cell death called methuosis. This process is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, ultimately leading to cell death. smolecule.com This phenotype can be observed using light microscopy and further characterized by tracking the uptake of fluorescently labeled dextran.

Antimicrobial Mechanisms: In bacteria, indole derivatives can inhibit essential processes. For example, some analogs target the MmpL3 transporter, which is crucial for building the mycobacterial cell wall, or DNA gyrase, an enzyme required for DNA replication. nih.govnih.govnih.gov Inhibition of these targets leads to bacterial death.

| Hypothesized Cellular Effect | Potential Subcellular Mechanism | Key Molecular Target(s) | Relevant Cell-Based Assay |

| Antiproliferative Activity | G1 Cell Cycle Arrest | PI3Kδ nih.gov | Flow Cytometry (Propidium Iodide Staining) |

| Pro-apoptotic Activity | Mitochondrial Outer Membrane Permeabilization | BCL-2 / MCL-1 rsc.org | Annexin V/PI Staining, Caspase-3/7 Activity Assay |

| Antimitotic Activity | Inhibition of Tubulin Polymerization | β-Tubulin (Colchicine Site) nih.gov | Immunofluorescence of Microtubule Network |

| Vacuolization | Disruption of Endosomal Trafficking | Ras-related GTPases (speculative) | Phase-contrast microscopy, Lysotracker staining smolecule.com |

Structure-Activity Relationship (SAR) Design and Elucidation through Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, a systematic synthesis of analogs would elucidate the contribution of each part of the molecule to its biological activity.

Indole Ring Modifications: The substitution pattern on the indole ring is critical. Studies on other indole series have shown that substituents at the C5-position can significantly influence activity; for example, a chloro or fluoro group at C5 enhanced the potency of 1H-indole-2-carboxamides at the CB1 receptor. nih.gov Therefore, analogs of this compound with various electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at the 5- and 6-positions of the indole ring should be synthesized and evaluated. Alkylation or arylation of the indole nitrogen (N1) could also probe the importance of the N-H hydrogen bond donor. nih.gov

Pyridine Ring Modifications: The 5-bromo-3-pyridyl moiety offers several points for modification. The bromine atom's position and identity are key. Moving the bromine to other positions on the pyridine ring or replacing it with other halogens would clarify the role of halogen bonding and electronic effects. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor; moving it to the 2- or 4-position would alter the geometry of this interaction.

| Position of Modification | Parent Group | Proposed Analogs | Hypothesized Impact on Activity |

| Indole C5-Position | -H | -F, -Cl, -CH₃, -OCH₃ | Modulate electronics and lipophilicity; halogen substitution may enhance binding. nih.gov |

| Indole N1-Position | -H | -CH₃, -CH₂Ph | Probe the necessity of the H-bond donor; increase lipophilicity. |

| Pyridine C5-Position | -Br | -Cl, -F, -I | Fine-tune halogen bond donor capacity and steric bulk. |

| Pyridine C5-Position | -Br | -CH₃, -CF₃ | Alter steric and electronic properties. |

| Pyridine Nitrogen | 3-pyridyl | 2-pyridyl, 4-pyridyl | Change the vector of the hydrogen bond acceptor and overall geometry. |

Computational Approaches to Ligand-Protein Interactions (e.g., Molecular Dynamics Simulations, Free Energy Calculations)

Computational methods provide invaluable insight into how a ligand might interact with its biological target at an atomic level, guiding the design of more potent and selective analogs.

Molecular Docking: For a hypothesized protein target with a known 3D structure, molecular docking could predict the preferred binding pose of this compound. This would reveal key potential interactions, such as hydrogen bonds between the indole N-H or pyridine nitrogen and polar residues in the binding site, hydrophobic interactions involving the aromatic rings, and potential halogen bonds from the bromine atom.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the dynamic stability of the predicted ligand-protein complex. mdpi.com By simulating the movement of all atoms over time (typically nanoseconds to microseconds), one can evaluate the persistence of key interactions, observe conformational changes in the protein or ligand, and analyze the flexibility of different regions of the complex. mdpi.comrsc.org This provides a more realistic view of the binding event than static docking.

Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding free energy (ΔG) of the ligand to its target. These calculations are computationally intensive but can provide a quantitative ranking of different analogs, helping to prioritize which compounds to synthesize and test in SAR studies. For example, these calculations could predict whether replacing the bromine with chlorine would lead to a more favorable binding energy.

| Computational Method | Purpose | Potential Insights for this compound |

| Molecular Docking | Predict binding pose and key interactions. | Identify specific amino acid residues interacting with the indole and bromopyridine rings; visualize potential hydrogen and halogen bonds. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Confirm the stability of the docked pose; identify stable water-mediated interactions; observe conformational flexibility. mdpi.com |

| Free Energy Calculations (e.g., MM/PBSA) | Estimate the binding affinity of analogs. | Quantitatively rank a series of designed analogs to prioritize synthesis; predict the impact of substitutions on binding strength. |

Advanced Materials Science and Chemical Biology Applications of the Chemical Compound

Design as a Molecular Probe for Biological Systems

The indole (B1671886) nucleus is a common feature in many biologically active compounds and is known for its intrinsic fluorescence. When conjugated with a pyridine (B92270) ring, the resulting pyridylindole scaffold can exhibit tunable photophysical properties, making it a promising candidate for the design of molecular probes for bioimaging. cd-bioparticles.comnih.gov The electronic interaction between the indole donor and the pyridine acceptor can lead to intramolecular charge transfer (ICT) characteristics, which are often sensitive to the local environment's polarity. osf.io This sensitivity can be exploited to probe different cellular compartments, such as lipid membranes versus the aqueous cytosol. cd-bioparticles.com

For 2-(5-bromopyridin-3-yl)-1H-indole, the specific substitution pattern and the presence of the bromine atom would influence its absorption and emission spectra. While detailed photophysical data for this exact compound are not extensively published, studies on similar arylpyrimidines and pyridylindoles show that they typically exhibit blue-shifted emission with high quantum yields. osf.ionih.gov Further functionalization, for instance by replacing the bromine via cross-coupling reactions, could be used to attach targeting moieties for specific cellular components or to modulate its solubility and cell permeability. cd-bioparticles.com The development of fluorescent probes for near-infrared (NIR) bioimaging is a significant area of research due to the enhanced tissue penetration of light at these wavelengths. nih.gov The pyridylindole scaffold could potentially be modified to create NIR-emitting probes. nih.gov

Table 1: Potential Photophysical Properties of Pyridylindole Scaffolds

| Property | Potential Characteristic | Rationale based on Related Compounds |

|---|---|---|

| Absorption | UV region | Common for indole and pyridine-containing aromatics. osf.io |

| Emission | Violet-blue fluorescence | Typical for arylpyrimidine and some pyridylindole derivatives. osf.ionih.gov |

| Environmental Sensitivity | Emission spectrum may shift with solvent polarity | Due to potential Intramolecular Charge Transfer (ICT) character. cd-bioparticles.comosf.io |

| Quantum Yield | Potentially high | A characteristic of many blue-emitting fluorophores. osf.io |

Application in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound contains key features for directing supramolecular self-assembly: the indole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This dual functionality allows for the formation of well-defined aggregates through intermolecular hydrogen bonding. nih.gov X-ray crystallography studies of isomeric 7-pyridylindoles have confirmed that their solid-state aggregation is dictated by the formation of both intra- and intermolecular hydrogen bonds. nih.gov

The co-assembly of pyridine derivatives with other molecules, such as dipeptides, has been shown to form complex supramolecular structures like gels and helices. nih.gov This suggests that this compound could be used as a component in multi-component self-assembling systems to create novel materials with controlled architectures. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can be used to direct crystal packing and the formation of supramolecular assemblies. The presence of σ-holes on bromine atoms can lead to specific halogen bond interactions in the crystalline state. acs.org The interplay of hydrogen bonding and halogen bonding could lead to the formation of unique and stable supramolecular polymers or networks.

Potential in Optoelectronic and Organic Electronic Devices

The combination of an electron-donating indole ring and an electron-withdrawing pyridine ring gives this compound the characteristics of a push-pull chromophore. osf.io Such structures are of great interest in the field of organic electronics. The intramolecular charge transfer nature of these compounds can be beneficial for applications in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. researchgate.netnih.govyoutube.com The emission color of OLEDs can be tuned by modifying the chemical structure of the emitter, and pyridylindole derivatives offer a scaffold for such tuning. panadisplay.com

Furthermore, the ability to form ordered structures through self-assembly is crucial for efficient charge transport in organic semiconductors. nih.govresearchgate.net The ordered packing of this compound molecules in the solid state, facilitated by hydrogen and halogen bonding, could promote the π-π stacking necessary for charge carrier mobility. nih.gov The introduction of electron-deficient groups, such as the pyridine ring, can influence the HOMO-LUMO energy levels of the material, which is a key parameter in the design of organic electronic devices. researchgate.net While the specific charge transport properties of this compound have not been reported, studies on related heterocyclic systems demonstrate that tuning the molecular structure can significantly impact hole and electron mobility. nih.gov

Table 2: Potential Optoelectronic Properties and Applications

| Application | Relevant Property | Rationale |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Push-pull structure may act as an efficient emitter. osf.ioresearchgate.net |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | Self-assembly into ordered π-stacked structures could facilitate charge transport. nih.govresearchgate.net |

| Organic Photovoltaics (OPVs) | Tunable Energy Levels | The donor-acceptor nature allows for modification of HOMO/LUMO levels. researchgate.net |

Utilization as a Building Block in Complex Chemical Syntheses

The this compound molecule is a valuable heterocyclic building block for the synthesis of more complex functional molecules and natural product analogs. rsc.orglifechemicals.comresearchgate.net The indole and pyridine scaffolds are present in numerous biologically active compounds and approved drugs. lifechemicals.comrsc.orgrsc.org The bromine atom on the pyridine ring is a particularly useful functional handle, enabling a variety of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.govnih.gov These reactions allow for the straightforward introduction of aryl, alkyl, or alkynyl groups, providing access to a diverse library of derivatives. nih.govnih.gov

For example, the Suzuki-Miyaura coupling could be used to link the this compound core to other heterocyclic systems, creating larger, conjugated molecules with potentially enhanced electronic or biological properties. nih.gov The indole nitrogen can also be functionalized, further expanding the synthetic possibilities. researchgate.net The use of pyridynes and indolynes as reactive intermediates in organic synthesis highlights the versatility of these heterocyclic systems in constructing complex molecular frameworks. rsc.org

Chemosensor and Biosensor Development

The development of sensors for the detection of specific ions or molecules is a critical area of research. The pyridylindole framework is well-suited for this purpose. The pyridine nitrogen can act as a binding site for metal ions or as a protonation site, leading to changes in the molecule's photophysical properties. osf.io This change, such as a shift in fluorescence color or intensity, can be used for sensing applications. nih.govresearchgate.net For instance, the protonation of some pyrimidine (B1678525) derivatives leads to a dramatic change in their emission, which can be harnessed to create sensors for pH. osf.io

Similarly, the indole N-H group can participate in hydrogen bonding with analytes such as anions. The combination of these binding sites could allow for the design of selective chemosensors. By modifying the pyridylindole scaffold, for example, through substitution at the bromine position, receptors for specific analytes can be incorporated to enhance selectivity and sensitivity. nih.gov The broad specificity of some transcription factor-based biosensors for indole derivatives suggests that the indole moiety is a good starting point for developing new biosensing platforms. nih.gov The development of fluorescent nanoparticles and dye-loaded polymers for sensing applications is an active field, and this compound could potentially be incorporated into such systems. cd-bioparticles.comresearchgate.net

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Selective Catalytic Systems for Synthesis

A primary hurdle in the advancement of 2-(5-bromopyridin-3-yl)-1H-indole and related compounds is the development of efficient and selective synthetic methods. acs.org Achieving regioselectivity at the C-2 and C-3 positions of the indole (B1671886) core is a significant challenge in the synthesis of 2-phenylindole (B188600) derivatives. acs.org Current research is focused on creating novel catalytic systems to overcome these limitations. The exploration of non-toxic, metal-free, and recyclable metal catalysts, including nanocrystallized transition metals, is a promising direction. acs.org Furthermore, innovative methodologies such as photoinduced reactions, electrocatalytic reactions, and magnetocatalytic methods are being investigated to provide more environmentally friendly and cost-effective synthetic routes. acs.org

Recent advancements in the synthesis of 3-substituted indoles have highlighted the use of various catalytic systems, including base-catalyzed methods, amino acid catalysts, and Brønsted and Lewis acids, to enhance reaction efficiency and selectivity. consensus.app The application of ionic liquids and surfactants is also being explored for their green chemistry benefits. consensus.app For instance, palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of complex indole alkaloids, demonstrating the power of this approach for creating specific linkages. nih.gov However, the scalability of these methods often remains a concern. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and property prediction of novel compounds like this compound. These technologies can accelerate the discovery process by predicting the biological activity and material properties of new derivatives, thereby reducing the need for extensive and time-consuming laboratory synthesis and testing.

AI and ML algorithms can be trained on large datasets of existing indole derivatives to identify structure-activity relationships (SAR) and predict the properties of new, unsynthesized compounds. re-thinkingthefuture.comijircst.org This data-driven approach can guide the design of molecules with enhanced therapeutic efficacy or specific material characteristics. re-thinkingthefuture.com For example, machine learning models can be employed to forecast daylight performance in architectural design, a concept that can be adapted to predict the photophysical properties of new materials. re-thinkingthefuture.com The use of generative design, powered by AI, can create novel iterations of high-performance designs, potentially leading to the discovery of compounds with unprecedented functionalities. re-thinkingthefuture.com While AI and ML offer significant promise, the development of accurate and reliable predictive models requires large, high-quality datasets, which can be a limiting factor. nsf.gov

Discovery of Novel Biological Targets and Potential Therapeutic Applications

The indole scaffold is present in numerous marketed drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and antihypertensive agents. nih.gov The unique structural features of this compound, particularly the presence of the bromopyridine moiety, suggest it may interact with novel biological targets. smolecule.com

For instance, indole derivatives have shown promise as inhibitors of various enzymes and transporters. Indole-based compounds are being investigated as inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer therapy. smolecule.com The planar indole ring may block the substrate-binding cleft of MCT1, while the bromopyridine group could enhance hydrophobic interactions. smolecule.com Additionally, the structural similarity of this compound to known α-glucosidase inhibitors suggests it may have potential in the management of diabetes. smolecule.com

Furthermore, indole derivatives have been identified as potent inhibitors of pro-matrix metalloproteinase-9 (proMMP-9) activation, which has therapeutic potential for neurodegenerative diseases. nih.gov The development of novel indoleamides has also shown promise in the fight against tuberculosis by targeting the mycobacterial membrane protein large 3 (MmpL3). nih.gov Future research should focus on high-throughput screening and target identification studies to uncover the full therapeutic potential of this compound and its analogs.

Exploration of Advanced Material Properties and Functions

Beyond its potential in medicine, the unique electronic and photophysical properties of the indole nucleus make it a promising candidate for applications in materials science. Indole derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The specific substituent pattern of this compound could lead to novel materials with tailored properties.

Future research in this area should focus on the synthesis and characterization of polymers and other materials incorporating the this compound motif. Investigating the impact of the bromine and pyridine (B92270) substituents on properties such as conductivity, luminescence, and thermal stability will be crucial. The development of highly functionalized indole derivatives can lead to materials with diverse applications. easychair.org

Addressing Scalability and Sustainability in Production

For any promising compound to move from the laboratory to industrial application, the development of a scalable and sustainable production process is essential. mdpi.com Many current synthetic methods for indole derivatives rely on expensive catalysts, harsh reaction conditions, and generate significant waste, making them unsuitable for large-scale production. rug.nl

Q & A

Q. What synthetic routes are recommended for preparing 2-(5-bromopyridin-3-yl)-1H-indole?

The synthesis typically involves multi-step coupling reactions. A common approach is Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. For example:

Q. Key Considerations :

Q. How is the compound characterized post-synthesis?

Primary Techniques :

- NMR Spectroscopy : Confirm regioselectivity via ¹H NMR (e.g., indole NH proton at δ 10–12 ppm; pyridine protons at δ 8–9 ppm) .

- HRMS : Validate molecular weight (C₁₃H₉BrN₂, MW 273.13) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bromine placement on pyridine vs. indole) .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies in NMR shifts (e.g., indole vs. pyridine proton overlap) arise from solvent effects or impurities. Methodological Solutions :

- Use deuterated DMSO to enhance NH proton visibility .

- Compare with DFT-calculated chemical shifts for theoretical validation .

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Example Contradiction : A reported δ 8.3 ppm peak could be misassigned to pyridine C5-Br instead of indole C2. Resolution requires HSQC to correlate ¹H-¹³C signals .

Q. What strategies optimize reaction yields for this compound?

Low-Yield Challenges :

- Steric hindrance at the indole C2 position.

- Competing side reactions (e.g., debromination).

Q. Optimization Approaches :

Q. How can biological interactions of this compound be systematically studied?

Mechanistic Pathways :

- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays .

- Receptor Binding : Radiolabel the bromine (⁷⁷Br) for autoradiography in GPCR studies .

Q. Experimental Design :

- Dose-Response Curves : Test 0.1–100 µM concentrations in cell viability assays (MTT).

- Molecular Docking : Use AutoDock Vina to predict binding poses in serotonin receptors .

Q. How to address regioselectivity challenges in functionalizing the indole core?

Challenges : Bromine at pyridine C5 may direct electrophilic substitution to indole C4/C6. Solutions :

- Directed Metalation : Use LDA to deprotonate indole C3, enabling selective alkylation .

- Cross-Coupling : Employ Buchwald-Hartwig conditions for C–N bond formation at indole C1 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.